![molecular formula C9H8N4O3 B14353236 N-(6-nitro-1H-benzimidazol-2-yl)acetamide CAS No. 90964-32-2](/img/structure/B14353236.png)
N-(6-nitro-1H-benzimidazol-2-yl)acetamide
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Overview
Description
N-(6-nitro-1H-benzimidazol-2-yl)acetamide: is a compound belonging to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1H-benzimidazol-2-yl)acetamide typically involves the reaction of 5(6)-nitro-1H-benzimidazol-2-amine with 2-chloroacetamides in the presence of potassium carbonate and acetonitrile as a solvent . This reaction yields a mixture of regioisomers with the nitro group positioned at either the 5 or 6 position, with chemical yields ranging from 60% to 94% .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1H-benzimidazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Reduction: Iron powder and ammonium chloride are commonly used for the reduction of the nitro group.
Substitution: Potassium carbonate and acetonitrile are used as reagents and solvents for substitution reactions.
Major Products Formed
Reduction: The major product formed is 5(6)-amino-1H-benzimidazol-2-ylacetamide.
Substitution: The products vary depending on the substituent introduced in place of the nitro group.
Scientific Research Applications
N-(6-nitro-1H-benzimidazol-2-yl)acetamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(6-nitro-1H-benzimidazol-2-yl)acetamide is related to its reductive metabolism. It functions as a prodrug and must be activated by an NADH-dependent, mitochondrially localized, bacterial-like, type I nitroreductase . This activation leads to the formation of reactive intermediates that exert the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Benznidazole: A 2-nitroimidazole derivative used for treating Chagas disease.
Albendazole: A benzimidazole derivative with broad-spectrum antiparasitic activity.
Mebendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
N-(6-nitro-1H-benzimidazol-2-yl)acetamide is unique due to its specific nitro group positioning and its potential for diverse chemical modifications. This uniqueness allows it to serve as a versatile building block for synthesizing various biologically active compounds.
Properties
CAS No. |
90964-32-2 |
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Molecular Formula |
C9H8N4O3 |
Molecular Weight |
220.18 g/mol |
IUPAC Name |
N-(6-nitro-1H-benzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C9H8N4O3/c1-5(14)10-9-11-7-3-2-6(13(15)16)4-8(7)12-9/h2-4H,1H3,(H2,10,11,12,14) |
InChI Key |
ZLHASRQVZQYAQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=C(N1)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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